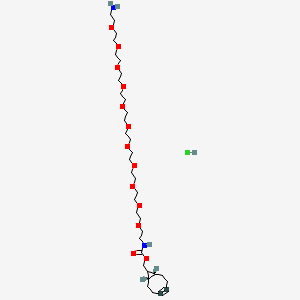endo-BCN-PEG12-NH2 (hydrochloride)
CAS No.:
Cat. No.: VC16021666
Molecular Formula: C35H65ClN2O13
Molecular Weight: 757.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C35H65ClN2O13 |
|---|---|
| Molecular Weight | 757.3 g/mol |
| IUPAC Name | [(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C35H64N2O13.ClH/c36-7-9-39-11-13-41-15-17-43-19-21-45-23-25-47-27-29-49-30-28-48-26-24-46-22-20-44-18-16-42-14-12-40-10-8-37-35(38)50-31-34-32-5-3-1-2-4-6-33(32)34;/h32-34H,3-31,36H2,(H,37,38);1H/t32-,33+,34?; |
| Standard InChI Key | KMDKXFATGCRYLA-MREVACGNSA-N |
| Isomeric SMILES | C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl |
| Canonical SMILES | C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl |
Introduction
Key Findings
endo-BCN-PEG12-NH2 hydrochloride (C₃₅H₆₅ClN₂O₁₃) is a bifunctional polyethylene glycol (PEG)-based linker compound utilized in bioorthogonal click chemistry and proteolysis-targeting chimera (PROTAC) development . Characterized by its endo-bicyclo[6.1.0]nonyne (BCN) group, 12-unit PEG spacer, and terminal amine hydrochloride, this molecule enables stable conjugation between biomolecules or therapeutic agents. Its synthesis involves iterative PEG chain elongation and selective functionalization, yielding high-purity products suitable for pharmaceutical research . Applications span targeted drug delivery, membrane engineering, and protein degradation platforms, with its extended PEG chain enhancing solubility and biocompatibility .
Chemical Structure and Properties
Molecular Architecture
endo-BCN-PEG12-NH2 hydrochloride comprises three distinct regions:
-
endo-BCN Group: A strained cycloalkyne enabling strain-promoted azide-alkyne cycloaddition (SPAAC) without cytotoxic catalysts .
-
PEG12 Spacer: A 12-unit polyethylene glycol chain (C₂₄H₄₈O₁₂) providing hydrophilicity, flexibility, and steric shielding .
-
Terminal Amine Hydrochloride: A primary amine (-NH₂) protonated as hydrochloride (-NH₃⁺Cl⁻) for enhanced aqueous solubility and reactivity in carbamate or amide bond formation .
The compound’s molecular weight is 757.35 g/mol, with a formula of C₃₅H₆₅ClN₂O₁₃ .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 757.35 g/mol | |
| Solubility | Water, DMSO, CH₃CN | |
| Storage Conditions | -20°C, desiccated | |
| Hazard Statements | H315, H319, H335 |
The PEG spacer reduces aggregation and improves pharmacokinetics, while the BCN group ensures rapid, specific conjugation to azide-modified targets .
Synthesis and Purification
Synthetic Pathway
The synthesis involves three stages:
-
BCN Activation: endo-BCN-OSu (N-hydroxysuccinimide ester) reacts with diamino-PEG derivatives in dichloromethane (DCM), achieving 68% yield for shorter PEG analogs .
-
PEG Elongation: Tetraethylene glycol macrocyclic sulfate is iteratively added to extend the PEG chain. Each elongation step uses NaH as a base, with reflux conditions (12–24 h) and chromatographic purification (DCM:MeOH gradients) .
-
Amine Hydrochloride Formation: The terminal amine is protonated using HCl, followed by precipitation or solid-phase extraction (e.g., PoraPak Rxn cartridges) for isolation .
Critical Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Base | Sodium hydride (NaH, 60%) | |
| Temperature | Reflux (~40°C) | |
| Purification | Flash chromatography (SiO₂) |
For PEG12 derivatives, UPLC-MS confirms purity (>95%) with polydispersity indices (PDI) ≤1.0001, indicating near-monodisperse products .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (300 MHz, CDCl₃): Peaks at δ 5.38 (BCN bridgehead proton), 3.50–3.59 (PEG methylenes), and 2.88 (terminal amine) .
-
¹³C NMR (75 MHz, CDCl₃): Signals at δ 156.4 (carbamate carbonyl), 68.7 (PEG ether carbons), and 45.5 (BCN quaternary carbons) .
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 757.35, with isotopic patterns confirming chlorine presence .
| Method | Result | Source |
|---|---|---|
| UPLC-MS | 99.5% purity (Chol-PEG16-RGD) | |
| HPLC | 97–99% purity (PEG12 analogs) | |
| Polydispersity Index | 1.000001–1.000055 |
Applications in Biomedical Research
Click Chemistry Conjugation
The endo-BCN group undergoes SPAAC with azides at rates exceeding 1 M⁻¹s⁻¹, enabling:
-
Fluorescent Probe Labeling: Site-specific attachment of dyes (e.g., Cy5) for cellular imaging .
-
Antibody-Drug Conjugates (ADCs): Modular synthesis of therapeutics with controlled drug-to-antibody ratios .
PROTAC Development
As a PROTAC linker, endo-BCN-PEG12-NH2 hydrochloride bridges E3 ligase ligands (e.g., von Hippel-Lindau) and target proteins (e.g., BRD4), facilitating ubiquitination and proteasomal degradation . Its PEG spacer optimizes ternary complex formation and reduces off-target effects .
Nanovesicle Functionalization
Cholesterol-PEG conjugates incorporating PEG12 spacers enhance liposome stability and tumor targeting. For example, Chol-PEG12-RGD (integrin ligand) improves nanoparticle accumulation in glioblastoma models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume